O-(2-iodobenzyl)hydroxylamine
Description
O-(2-Iodobenzyl)hydroxylamine is an aryl-substituted hydroxylamine derivative characterized by a benzyl group bearing an iodine atom at the ortho position of the aromatic ring. The iodine substituent introduces significant electronic and steric effects, distinguishing it from other O-substituted hydroxylamines. Hydroxylamine derivatives are widely utilized in organic synthesis, analytical chemistry (e.g., derivatization of carbonyl compounds), and medicinal chemistry due to their nucleophilic and redox-active properties .
Properties
Molecular Formula |
C7H8INO |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
O-[(2-iodophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8INO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2 |
InChI Key |
WHDWMOWZTKOQRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CON)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-iodobenzyl)hydroxylamine typically involves the reaction of 2-iodobenzyl chloride with hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
O-(2-iodobenzyl)hydroxylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The hydroxylamine group can be oxidized to a nitroso or nitro group, or reduced to an amine.
Coupling Reactions: It can participate in coupling reactions, such as those catalyzed by transition metals, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield O-(2-azidobenzyl)hydroxylamine, while oxidation with hydrogen peroxide could produce O-(2-iodobenzyl)nitrosoamine.
Scientific Research Applications
O-(2-iodobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which O-(2-iodobenzyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The hydroxylamine group can participate in nucleophilic addition or substitution reactions, while the iodine atom can undergo electrophilic substitution. These properties make it a versatile reagent in organic synthesis and biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between O-(2-iodobenzyl)hydroxylamine and analogous hydroxylamine derivatives are summarized below:
Table 1: Comparative Analysis of O-Substituted Hydroxylamine Derivatives
Key Comparative Insights
Substituent Effects on Reactivity and Applications :
- Electron-Withdrawing Groups (Iodo, Pentafluoro) :
- This contrasts with methoxy groups (electron-donating), which reduce electrophilicity .
- PFBHA’s pentafluoro substituents improve derivatization efficiency for carbonyl compounds in analytical chemistry due to enhanced electron-withdrawing effects and detection sensitivity .
- Steric Effects :
- Ortho-substituted iodine introduces steric hindrance, which may limit access to reactive sites compared to para-substituted analogs (e.g., O-(4-methoxybenzyl)hydroxylamine) .
Biological Activity: Aliphatic derivatives like O-ethyl hydroxylamine exhibit antimicrobial and enzyme-inhibitory properties, but these activities are poorly documented for aryl-substituted analogs .
Biological Activity
O-(2-Iodobenzyl)hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom at the ortho position of the benzyl group, which enhances its reactivity and biological activity. The molecular formula for this compound is C₇H₈INO, and it typically appears as a white to off-white crystalline powder.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase-1 (IDO1) , an enzyme that plays a crucial role in immune regulation and cancer progression. By inhibiting IDO1, this compound can modulate tryptophan metabolism, which is critical in the tumor microenvironment and immune response.
Key Mechanisms:
- Enzyme Inhibition : Acts as a competitive inhibitor of IDO1.
- Modulation of Immune Response : Alters tryptophan metabolism affecting immune cell function.
- Potential Antitumor Activity : Inhibits tumor growth by affecting metabolic pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits IDO1, impacting immune regulation and tumor growth. |
| Antioxidant Properties | Exhibits potential antioxidant activity, protecting cells from oxidative stress. |
| Cytotoxic Effects | Demonstrated cytotoxicity in various cancer cell lines through apoptosis induction. |
Case Studies and Research Findings
Several studies have investigated the effects of this compound on cancer cells and immune modulation:
- In Vitro Studies : Research has shown that this compound induces apoptosis in human cancer cell lines. For instance, treatment with this compound has led to increased caspase activity, indicating the activation of apoptotic pathways.
- Animal Models : In vivo studies using mouse models have demonstrated that administration of this compound results in reduced tumor size and improved survival rates compared to control groups.
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's interaction with IDO1 not only inhibits its enzymatic activity but also leads to altered levels of kynurenine and other metabolites involved in immune modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
